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Compound of Interest

Compound Name: DDO-2093 dihydrochloride

Cat. No.: B10854515 Get Quote

For Researchers, Scientists, and Drug Development Professionals

DDO-2093 dihydrochloride has emerged as a potent and selective inhibitor of the protein-

protein interaction (PPI) between Mixed-Lineage Leukemia 1 (MLL1) and WD Repeat Domain

5 (WDR5). This interaction is a critical component of the MLL1 histone methyltransferase

(HMT) complex, which plays a pivotal role in regulating gene expression through histone H3

lysine 4 (H3K4) methylation. Dysregulation of the MLL1 complex is strongly implicated in

certain types of cancer, particularly acute leukemia. This guide provides a comparative analysis

of DDO-2093 dihydrochloride against other known MLL1-WDR5 inhibitors, supported by

experimental data and detailed methodologies for validation.

Comparative Inhibitory Potency
DDO-2093 dihydrochloride demonstrates high-affinity binding and potent inhibition of the

MLL1-WDR5 interaction, positioning it as a compelling candidate for further preclinical and

clinical investigation. The following table summarizes its performance in comparison to other

notable inhibitors targeting the same interface.
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Compound Target IC50 Kd / Ki Key Features

DDO-2093

dihydrochloride
MLL1-WDR5 PPI 8.6 nM 11.6 nM (Kd)

Potent inhibitor

with

demonstrated in

vivo anti-tumor

activity.[1]

OICR-9429 WDR5 64 nM 93 nM (Kd)

High-affinity

WDR5

antagonist that

disrupts the

WDR5-MLL

interaction.

MM-401 MLL1-WDR5 PPI

0.9 nM (WDR5-

MLL1

interaction); 0.32

µM (MLL1

activity)

< 1 nM (Ki)

Potent inhibitor

of the MLL1-

WDR5

interaction,

induces cell

cycle arrest and

apoptosis.

MM-102 MLL1-WDR5 PPI - < 1 nM (Ki)

High-affinity

peptidomimetic

inhibitor that

effectively

decreases the

expression of

MLL1 target

genes.

Experimental Validation Protocols
The validation of DDO-2093 dihydrochloride's inhibitory effect relies on a series of well-

established in vitro and in vivo assays. Below are detailed protocols for key experiments.
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Fluorescence Polarization (FP) Competitive Binding
Assay
This assay quantitatively measures the ability of a test compound to disrupt the interaction

between MLL1 and WDR5.

Principle: A fluorescently labeled MLL1 peptide (tracer) binds to the WDR5 protein, resulting in

a high fluorescence polarization signal. Unlabeled competitor compounds that bind to WDR5

will displace the tracer, leading to a decrease in the polarization signal.

Protocol:

Reagents:

Purified recombinant WDR5 protein.

Fluorescently labeled MLL1 peptide (e.g., FITC-labeled).

Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.1% BSA, 0.05% Tween-20.

DDO-2093 dihydrochloride and other competitor compounds, serially diluted.

Procedure:

In a 384-well black plate, add the fluorescently labeled MLL1 peptide to all wells at a final

concentration of 10 nM.

Add serially diluted DDO-2093 or other competitor compounds to the respective wells.

Include a control with no competitor.

Initiate the binding reaction by adding purified WDR5 protein to a final concentration of 20

nM.

Incubate the plate at room temperature for 1 hour, protected from light.

Measure the fluorescence polarization using a suitable plate reader.

Data Analysis:
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Calculate the percentage of inhibition for each competitor concentration.

Determine the IC50 value by fitting the data to a dose-response curve using non-linear

regression.

In Vitro Histone Methyltransferase (HMT) Assay
This assay assesses the functional consequence of MLL1-WDR5 inhibition by measuring the

enzymatic activity of the reconstituted MLL1 core complex.

Principle: The MLL1 complex transfers a methyl group from the donor S-adenosylmethionine

(SAM) to a histone H3 substrate. The inhibition of this activity by DDO-2093 is quantified.

Protocol:

Reagents:

Reconstituted MLL1 core complex (MLL1, WDR5, RbBP5, ASH2L).

Histone H3 peptide or recombinant histone H3 as a substrate.

³H-labeled S-adenosylmethionine ([³H]-SAM).

HMT Assay Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 4 mM DTT.

DDO-2093 dihydrochloride, serially diluted.

Procedure:

In a 96-well plate, combine the reconstituted MLL1 core complex, histone H3 substrate,

and serially diluted DDO-2093.

Initiate the reaction by adding [³H]-SAM.

Incubate the reaction at 30°C for 1 hour.

Stop the reaction by adding trichloroacetic acid (TCA).
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Transfer the reaction mixture to a filter plate and wash to remove unincorporated [³H]-

SAM.

Measure the incorporated radioactivity using a scintillation counter.

Data Analysis:

Determine the percentage of HMT activity inhibition at each concentration of DDO-2093.

Calculate the IC50 value from the dose-response curve.

Cell Viability Assay (MTT Assay)
This assay evaluates the effect of DDO-2093 on the proliferation of cancer cell lines,

particularly those with MLL rearrangements.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is

reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product. The

amount of formazan is proportional to the number of living cells.

Protocol:

Reagents:

Human leukemia cell line with MLL rearrangement (e.g., MV4-11).

Complete cell culture medium.

DDO-2093 dihydrochloride, serially diluted.

MTT solution (5 mg/mL in PBS).

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

Procedure:

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to

attach overnight.
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Treat the cells with serially diluted DDO-2093 and incubate for 72 hours.

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve

the formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

Calculate the percentage of cell viability relative to the untreated control.

Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation)

value.

In Vivo Xenograft Model
This assay assesses the anti-tumor efficacy of DDO-2093 in a living organism.

Principle: Human cancer cells are implanted into immunocompromised mice to form tumors.

The effect of DDO-2093 treatment on tumor growth is then monitored.

Protocol:

Animal Model:

Use immunodeficient mice (e.g., NOD/SCID or NSG mice).

Procedure:

Subcutaneously inject a human leukemia cell line with MLL rearrangement (e.g., MV4-11)

into the flank of each mouse.

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

Randomly assign mice to treatment groups (vehicle control and DDO-2093 at various

doses).
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Administer DDO-2093 dihydrochloride via an appropriate route (e.g., intraperitoneal

injection) at a specified dosing schedule.

Measure tumor volume and body weight regularly (e.g., twice a week).

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

weight, immunohistochemistry).

Data Analysis:

Plot the mean tumor volume over time for each treatment group.

Calculate the tumor growth inhibition (TGI) for each DDO-2093 dose.

Assess the tolerability of the treatment by monitoring body weight changes.

Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams are

provided.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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